molecular formula C25H19N3O3S2 B2522774 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-92-5

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

カタログ番号: B2522774
CAS番号: 391866-92-5
分子量: 473.57
InChIキー: CGTQWRPZQXNDGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzothiazole ring fused to a tetrahydrobenzo[b]thiophene core, linked via an acetamide group to a 1,3-dioxoisoindoline moiety. While direct data on its synthesis or biological activity are unavailable in the provided evidence, its structural framework aligns with derivatives reported in studies of antimicrobial, antitumor, and antinociceptive agents . The tetrahydrobenzo[b]thiophene scaffold is known to enhance metabolic stability and binding affinity in drug design, while the benzothiazole and dioxoisoindolinyl groups may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

特性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTQWRPZQXNDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Indoline Derivative : The initial reaction involves the transformation of indoline into a suitable carbonyl derivative.
  • Cyclization : This step forms the tetrahydrobenzo[b]thiophene ring through a cyclization reaction with appropriate thiophenol derivatives.
  • Final Coupling : The product is then coupled with an acetamide derivative to yield the target compound.

These synthetic methods have been optimized for yield and purity, which are crucial for subsequent biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various derivatives containing the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties. For instance:

  • Case Study 1 : A related compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with a GI50 value of approximately 10.9 µM, indicating its potential as an anticancer agent .
  • Case Study 2 : Another derivative exhibited a GI50 of 66.6 µM against NCI-H460 lung cancer cells, showcasing selective activity against different tumor types .

These findings suggest that modifications to the molecular structure can enhance specificity and potency against various cancer cell lines.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:

  • α-Glucosidase and Urease Inhibition : A study reported that certain analogues showed IC50 values as low as 2.50 µM against α-glucosidase, outperforming standard inhibitors like acarbose (IC50 = 5.30 µM) . This highlights its potential for managing diabetes by inhibiting carbohydrate absorption.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents significantly influence biological activity:

CompoundSubstituentIC50 (α-glucosidase)IC50 (Urease)
Compound 6-CF32.50 ± 0.30 µM14.30 ± 3.90 µM
Compound 7-F, -OH3.20 ± 0.10 µM19.20 ± 0.10 µM
Compound 12-OH3.50 ± 0.10 µM22.30 ± 0.80 µM

The presence of electron-withdrawing groups such as trifluoromethyl (-CF3) enhances enzyme binding affinity through improved hydrogen bonding interactions .

類似化合物との比較

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound* C25H20N2O3S2 ~464.6 (estimated) Benzo[d]thiazol-2-yl, tetrahydrobenzo[b]thiophen-2-yl, 1,3-dioxoisoindolin-2-yl Not reported
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C17H12N6O3S3 445.5 Thiadiazole, 4-nitrophenylamino Antinociceptive (100 mg/kg, mice)
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C17H11N7O5S3 490.5 6-Nitrobenzothiazole, thiadiazole Antinociceptive (100 mg/kg, mice)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) C19H14N6O3S3 486.6 Phenylureido-thiadiazole VEGFR-2 inhibition (IC50 = 0.28 μM), anticancer
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide C24H22N2OS3 450.6 4-Methylthiophenyl Antimicrobial (MIC: 8–32 μg/mL)

*Molecular weight estimated using analogous compounds as references.

Key Differences in Substituents and Activity

Benzothiazole vs. Nitrobenzothiazole: The nitro group in and enhances electron-withdrawing effects, improving binding to pain receptors (e.g., antinociception) or kinase active sites (e.g., VEGFR-2 inhibition) .

Thiadiazole vs.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., ) enhance bioactivity by modulating electron density and binding affinity .
  • Heterocyclic Linkers : Thiadiazole and dioxoisoindoline groups influence solubility and target selectivity. Thiadiazole improves kinase inhibition, while dioxoisoindoline may favor CNS penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。